benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1261225-44-8
VCID: VC8224980
InChI: InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16+/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C19H28N2O4
Molecular Weight: 348.4

benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate

CAS No.: 1261225-44-8

Cat. No.: VC8224980

Molecular Formula: C19H28N2O4

Molecular Weight: 348.4

* For research use only. Not for human or veterinary use.

benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate - 1261225-44-8

Specification

CAS No. 1261225-44-8
Molecular Formula C19H28N2O4
Molecular Weight 348.4
IUPAC Name benzyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate
Standard InChI InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16+/m1/s1
Standard InChI Key WBCJCRHCNGJQOY-CVEARBPZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2
SMILES CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a cyclohexane ring with (1R,3S) stereochemistry, confirmed by its isomeric SMILES:
CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2 . The Boc group (tert-butoxy carbonyl) protects the amine at position 3, while the benzyl carbamate (OCC2=CC=CC=C2) occupies position 1, rendering the molecule both stable and reactive under controlled conditions.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Namebenzyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate
Molecular FormulaC₁₉H₂₈N₂O₄
Molecular Weight348.4 g/mol
Stereochemistry(1R,3S)
Boiling Point507.4±40.0 °C (Predicted)
Density1.13±0.1 g/cm³ (Predicted)
pKa12.16±0.40 (Predicted)

Spectroscopic and Computational Data

The InChIKey WBCJCRHCNGJQOY-CVEARBPZSA-N and PubChem CID 69756441 provide unique identifiers for databases and spectral comparisons . Computational models predict moderate lipophilicity, aligning with its role as a synthetic intermediate requiring solubility in organic solvents .

Synthetic Applications

Role in Peptide and PROTAC Synthesis

As a dual-protected amine derivative, this compound is pivotal in peptide synthesis. The Boc group shields the amine during coupling reactions, while the benzyl carbamate can be selectively deprotected via hydrogenolysis. Recent advances highlight its use in PROTACs (Proteolysis-Targeting Chimeras), where it serves as a linker to connect target-binding motifs with E3 ubiquitin ligase recruiters .

Case Study: CCR5 Antagonist Development

A related cyclohexyl carbamate derivative was utilized in optimizing orally available CCR5 antagonists for HIV therapy. Structural hybridization strategies involving this scaffold improved metabolic stability and binding affinity, underscoring its versatility .

Comparative Reactivity

The benzyl group enhances steric hindrance compared to alkyl carbamates (e.g., methyl or ethyl), slowing hydrolysis and enabling prolonged reaction control. This contrasts with analogues like ethyl N-[(1R,3S)-3-Boc-aminocyclohexyl]carbamate, which exhibit faster deprotection kinetics.

SupplierPurityPackagingPrice (USD)
AK Scientific95%1 g336.80
Chemenu95+%5 g660.00
Chemenu95+%10 g1,155.00

Biological and Pharmacological Insights

Toxicity and ADME

Predicted pKa (12.16) suggests low ionization at physiological pH, favoring membrane permeability. In silico models indicate moderate hepatic metabolism via esterase-mediated cleavage, necessitating empirical validation .

Future Directions

Expanding PROTAC Libraries

Integration of this scaffold into heterobifunctional degraders could address undruggable targets, such as transcription factors or scaffold proteins .

Stereochemical Optimization

Exploring (1S,3R) diastereomers may unveil new selectivity profiles, particularly in CNS-targeted therapies where stereochemistry dictates blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator